![molecular formula C27H24N4O3 B2445393 N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide CAS No. 301359-40-0](/img/structure/B2445393.png)
N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide
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Description
“N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide” is also known as CH-223191 . It is a potent and specific aryl hydrocarbon receptor (AhR) antagonist . It has been used in various disease models, including interstitial cystitis .
Molecular Structure Analysis
The empirical formula of CH-223191 is C19H19N5O . Its molecular weight is 333.39 . The SMILES string representation of its structure isCc1cc(ccc1NC(=O)c2ccnn2C)\\N=N\\c3ccccc3C
. Physical And Chemical Properties Analysis
CH-223191 is a powder with an orange-brown color . It is soluble in DMSO at a concentration of ≥20 mg/mL . It should be stored at a temperature of 2-8°C .Mechanism of Action
CH-223191 acts as an antagonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor . It inhibits TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibits TCDD-induced luciferase activity . It does not stimulate AhR-dependent transcription even at high concentrations .
Future Directions
The modulation of the canonical pathway of AhR, which CH-223191 is involved in, has been shown to occur during several chronic diseases . Its abrogation might be of clinical interest for metabolic and inflammatory pathological processes . As the first AhR antagonists have recently entered the clinical stage of drug development, this represents an emerging therapeutic area .
properties
IUPAC Name |
N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-9-6-7-12-22(18)30-31-23-15-14-21(17-19(23)2)28-26(25(32)20-10-4-3-5-11-20)29-27(33)24-13-8-16-34-24/h3-17,26,28H,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGFBORTDPYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040952 |
Source
|
Record name | 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201040952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide | |
CAS RN |
301359-40-0 |
Source
|
Record name | 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201040952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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